molecular formula C26H14N4Na4O12S2 B1436740 Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt CAS No. 6232-49-1

Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt

Cat. No. B1436740
CAS RN: 6232-49-1
M. Wt: 730.5 g/mol
InChI Key: ICNXOXCTOLGHIJ-UHFFFAOYSA-J
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Description

“Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt” is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields such as organic synthesis, pharmaceuticals, and dye synthesis. It is also known as C.I. Mordant Yellow 26, tetrasodium salt .


Physical And Chemical Properties Analysis

This compound is dark yellow and soluble in water for yellow. It is slightly soluble in Etanol and Cellosolve and Acetone, and insoluble in other organic solvents . In concentrated sulfuric acid, it turns to red light yellow to orange, and after dilution, it turns to light green light yellow . In concentrated nitric acid, it forms a yellow solution .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, a method for determining antioxidant capacity, utilizes reaction pathways involving coupling adducts with antioxidants, indicating a complex interplay between various compounds and the ABTS radical cation. This methodology underscores the intricate mechanisms by which antioxidants interact with reactive species, providing a framework for evaluating the antioxidant potential of various substances, including potentially benzoic acid derivatives (Ilyasov et al., 2020).

Synthetic Protocols in Organic Chemistry

Synthetic protocols for producing 6H-benzo[c]chromen-6-ones, which share structural motifs with the compound , involve reactions like Suzuki coupling and lactonization. These processes highlight the diverse synthetic routes available for constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Mazimba, 2016).

Environmental Remediation and Organic Pollutant Degradation

The use of redox mediators in conjunction with oxidoreductive enzymes for treating organic pollutants demonstrates the potential for employing complex organic compounds in environmental remediation efforts. These methodologies focus on enhancing the degradation efficiency of recalcitrant compounds, suggesting a possible application area for derivatives of benzoic acid in improving wastewater treatment processes (Husain & Husain, 2007).

Advanced Oxidation Processes for Compound Degradation

A review of advanced oxidation processes (AOPs) for the degradation of acetaminophen provides insights into the kinetics, mechanisms, and by-products of AOPs, highlighting the importance of understanding chemical reactivity and degradation pathways in environmental sciences. This area of research may be relevant for studying the environmental fate and treatment of complex benzoic acid derivatives (Qutob et al., 2022).

properties

IUPAC Name

tetrasodium;5-[(3-carboxy-4-oxidophenyl)diazenyl]-2-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-2-sulfonatophenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O12S2.4Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;;;;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNXOXCTOLGHIJ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14N4Na4O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064151
Record name Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt

CAS RN

6232-49-1
Record name Benzoic acid, 3,3'-((2,2'-disulfo(1,1'-biphenyl)-4,4'-diyl)bis(2,1-diazenediyl))bis(6-hydroxy-, sodium salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 5,5'-[(2,2'-disulphonato[1,1'-biphenyl]-4,4'-diyl)bis(azo)]disalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt
Reactant of Route 4
Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt
Reactant of Route 5
Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt

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